2-(4-Chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Description

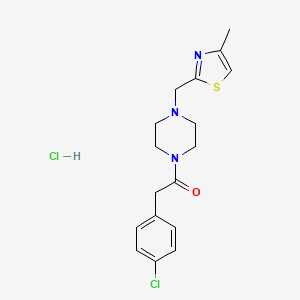

2-(4-Chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a piperazine-derived compound featuring a 4-chlorophenyl ethanone moiety and a 4-methylthiazole-substituted piperazine ring. The hydrochloride salt enhances solubility, a common modification for pharmaceutical applications. Piperazine derivatives are pharmacologically significant, often exhibiting antifungal, antibacterial, and antitumor activities . Structural characterization of such compounds typically employs X-ray crystallography, often using SHELX software for refinement .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3OS.ClH/c1-13-12-23-16(19-13)11-20-6-8-21(9-7-20)17(22)10-14-2-4-15(18)5-3-14;/h2-5,12H,6-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIZLISJFKSZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈ClN₃OS

- Molecular Weight : 317.84 g/mol

- IUPAC Name : this compound

Research indicates that compounds containing thiazole and piperazine moieties often exhibit diverse biological activities. The thiazole ring is known for its role in anticancer and antimicrobial activities, while piperazine derivatives have been associated with various pharmacological effects, including anxiolytic and antidepressant properties .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling pathways such as Bcl-2 and caspase activation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that thiazole derivatives possess activity against a range of bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with protein synthesis .

Case Studies

- Antitumor Effects : A study involving novel thiazole derivatives revealed that certain modifications in their structure enhanced their efficacy against breast cancer cells, suggesting that the incorporation of a piperazine group may be beneficial .

- Enzyme Inhibition : Another investigation assessed the enzyme inhibitory activities of related compounds, finding that they effectively inhibited acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urolithiasis respectively .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structural uniqueness lies in the combination of a 4-chlorophenyl ethanone and a thiazole-functionalized piperazine. Below is a comparative analysis with structurally related piperazine derivatives:

Key Observations :

- The target compound’s 4-chlorophenyl group may enhance lipophilicity compared to simpler chloroacetyl derivatives (e.g., CAS 60121-78-0) .

- Thiazole-containing analogs (e.g., CAS 1193387-83-5 and CAS 1216588-99-6) share the thiazole-piperazine motif but differ in backbone substituents, affecting solubility and target binding .

Crystallographic and Analytical Data

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride?

The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 4-chlorophenylacetone with piperazine derivatives using Claisen-Schmidt or Mannich reactions to form the ethanone-piperazine backbone .

- Step 2 : Functionalization of the piperazine nitrogen with a 4-methylthiazolemethyl group via nucleophilic substitution. Thiazole precursors (e.g., 4-methylthiazole-2-carboxaldehyde) can be coupled using reductive amination or alkylation .

- Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol or dichloromethane .

Key Validation : Monitor reactions using TLC and confirm final purity via HPLC (>95%) .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns. Use programs like SHELX or the CCP4 suite for refinement .

- NMR Spectroscopy : Analyze H and C NMR spectra for characteristic peaks (e.g., thiazole protons at δ 6.5–7.5 ppm, piperazine methylene at δ 2.5–3.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion) .

Q. What are the recommended solubility and stability protocols for this compound in biological assays?

Q. What are the primary biological targets or pathways associated with this compound?

Piperazine-thiazole hybrids are known to interact with:

- CNS Targets : Dopamine or serotonin receptors due to structural similarity to antipsychotics .

- Antimicrobial Targets : Thiazole moieties inhibit bacterial dihydrofolate reductase (DHFR) .

- Kinases : The chlorophenyl group may confer affinity for tyrosine kinases .

Validation : Perform in vitro binding assays (e.g., radioligand displacement) or enzyme inhibition studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modifications :

- Assays : Test modified analogs in dose-response assays (IC/EC) against target proteins. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What analytical techniques are critical for detecting impurities or degradation products?

Q. How can in silico modeling predict metabolic pathways or toxicity?

- ADMET Prediction : Use tools like SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and hERG liability .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation of the chlorophenyl ring) using GLORY or Meteor Nexus .

Methodological Guidelines

- Crystallography : Deposit SCXRD data in the Cambridge Structural Database (CSD) for community validation .

- Data Reproducibility : Replicate synthesis and assays across ≥3 independent trials. Report RSD for IC values .

- Ethical Compliance : Ensure all biological testing adheres to institutional guidelines (e.g., IACUC for in vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.